1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime 1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime
Brand Name: Vulcanchem
CAS No.: 146139-83-5
VCID: VC4455771
InChI: InChI=1S/C11H11N3O/c1-9(13-15)10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8,15H,1H3/b13-9+
SMILES: CC(=NO)C1=CC=C(C=C1)N2C=CN=C2
Molecular Formula: C11H11N3O
Molecular Weight: 201.229

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime

CAS No.: 146139-83-5

Cat. No.: VC4455771

Molecular Formula: C11H11N3O

Molecular Weight: 201.229

* For research use only. Not for human or veterinary use.

1-(4-(1H-Imidazol-1-yl)phenyl)ethanone oxime - 146139-83-5

Specification

CAS No. 146139-83-5
Molecular Formula C11H11N3O
Molecular Weight 201.229
IUPAC Name (NE)-N-[1-(4-imidazol-1-ylphenyl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C11H11N3O/c1-9(13-15)10-2-4-11(5-3-10)14-7-6-12-8-14/h2-8,15H,1H3/b13-9+
Standard InChI Key XHUOZYQEOZTAJF-UHFFFAOYSA-N
SMILES CC(=NO)C1=CC=C(C=C1)N2C=CN=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a central phenyl ring substituted at the para position with a 1H-imidazol-1-yl group. The acetyl oxime moiety (-C(=N-OH)CH₃) at the phenyl ring’s adjacent position introduces tautomerism and hydrogen-bonding capabilities. The imidazole ring, a five-membered aromatic system with two nitrogen atoms, contributes to metal-coordination potential and acid-base reactivity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight201.22 g/mol
Boiling Point391.5 ± 25.0 °C (Predicted)
Density1.18 ± 0.1 g/cm³
pKa11.15 ± 0.70
SolubilityLimited in polar solvents

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via nucleophilic substitution between 4-(1H-imidazol-1-yl)acetophenone and hydroxylamine under basic conditions. VulcanChem reports optimized protocols using ethanol/water mixtures at 60–80°C, achieving yields of 68–75% after recrystallization. Key steps include:

  • Condensation: Reaction of 4-(1H-imidazol-1-yl)acetophenone with hydroxylamine hydrochloride in the presence of sodium acetate.

  • Purification: Recrystallization from ethanol or chromatographic separation to remove unreacted starting materials .

Industrial Production Considerations

Scaling this synthesis requires addressing:

  • Solvent Selection: Transitioning from ethanol to cost-effective solvents like isopropanol without compromising yield.

  • Catalysis: Evaluating heterogeneous catalysts (e.g., Amberlyst-15) to reduce reaction time.

  • Waste Management: Neutralizing excess hydroxylamine to prevent oxidative byproducts .

Chemical Reactivity and Functionalization

Oxidation and Reduction

  • Oxidation: The oxime group (-N-OH) undergoes oxidation with peracids (e.g., mCPBA) to form nitroso intermediates, which dimerize or react further with electrophiles .

  • Reduction: Sodium borohydride selectively reduces the oxime to an amine, producing 1-(4-(1H-imidazol-1-yl)phenyl)ethylamine, a potential pharmacophore.

Electrophilic Aromatic Substitution

The electron-rich phenyl ring facilitates nitration and sulfonation at the meta position relative to the imidazole group. For example, nitration with nitric acid/sulfuric acid yields 3-nitro derivatives, useful in dye synthesis.

Applications in Scientific Research

Medicinal Chemistry

Though direct bioactivity data are scarce, structural analogs demonstrate:

  • Antifungal Activity: Imidazole derivatives inhibit lanosterol 14α-demethylase, a cytochrome P450 enzyme critical in ergosterol biosynthesis .

  • Anticancer Potential: Oxime-containing compounds exhibit pro-apoptotic effects in breast cancer models (MDA-MB-231) via ROS generation.

Table 2: Hypothesized Biological Activities Based on Structural Analogs

ActivityMechanismSupporting Evidence
AntifungalErgosterol synthesis inhibitionImidazole pharmacophore
AntitumorROS-mediated apoptosisOxime-bearing analogs
AntimicrobialMembrane disruptionPhenyl-imidazole conjugates

Materials Science

The compound’s ability to coordinate transition metals (e.g., Cu²⁺, Fe³⁺) enables applications in:

  • Catalysis: As a ligand in cross-coupling reactions (Suzuki-Miyaura).

  • Polymer Additives: Stabilizing polymers against UV degradation via radical scavenging .

SupplierPurityQuantityPrice Range
Enamine Ltd.98%1 kg – 10 kg$1,200/kg
Ryan Scientific, Inc.95%10 mg – 100 mg$50/mg

Future Research Directions

  • Biological Screening: Prioritize in vitro assays against fungal pathogens (Candida spp., Aspergillus spp.).

  • Derivatization: Explore Schiff base formation for enhanced metal-chelation capacity.

  • Process Optimization: Develop continuous-flow synthesis to improve scalability .

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